molecular formula C9H10O2 B8368569 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione

4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione

Cat. No.: B8368569
M. Wt: 150.17 g/mol
InChI Key: XHFJDFMODUDAJX-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione (CAS 134796-49-9) is a high-value cyclic 1,3-diketone intermediate with significant potential in scientific research and development. Its molecular structure, characterized by the reactive 1,3-dione moiety and an alkyne-functionalized side chain, makes it a versatile building block for synthesizing novel compounds across multiple fields. In pharmaceutical research, this compound serves as a key precursor for the synthesis of heterocyclic structures with demonstrated biological activity. Derivatives based on the cyclohexane-1,3-dione scaffold have shown potent anti-proliferative properties and function as tyrosine kinase inhibitors, making them promising candidates for investigative anticancer agents . The reactive 1,3-dicarbonyl system is also highly relevant in chemical biology. Cyclohexane-1,3-dione derivatives are recognized for their selective reactivity towards cysteine sulfenic acid in proteins, a crucial post-translational modification in redox regulation . The prop-2-yn-1-yl (propargyl) side chain further enhances its utility by enabling click chemistry applications for bioconjugation and probe development. Furthermore, the 1,3-dione pharmacophore is essential for inhibiting enzymes like p -hydroxyphenylpyruvate dioxygenase (HPPD), a established molecular target in the development of triketone herbicides . This highlights the compound's application in agrochemical research for the discovery of new plant protection agents. Researchers can leverage this compound as a foundational synthon to develop targeted inhibitors, chemical probes, and complex molecular architectures. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not manufactured for, and must not be used in, diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-prop-2-ynylcyclohexane-1,3-dione

InChI

InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,7H,3-6H2

InChI Key

XHFJDFMODUDAJX-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCC(=O)CC1=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Framework

The gas-phase cyclization of δ-keto esters represents a scalable route to cyclohexane-1,3-dione derivatives. As detailed in US Patent 3932511A, this method involves heating δ-keto esters in the presence of thermally stable solid catalysts, such as activated carbon or metal oxides, at temperatures ranging from 100–500°C. For 4-(prop-2-yn-1-yl)cyclohexane-1,3-dione, the starting material would ideally be a propargyl-substituted δ-keto ester, such as methyl 4-(prop-2-yn-1-yl)-5-oxohexanoate. Under optimized conditions (200–350°C, activated carbon catalyst), the ester undergoes cyclodehydration to yield the target compound.

Process Optimization

Key parameters influencing yield include:

  • Catalyst surface area : Activated carbon with an internal surface area of 100–1,500 m²/g maximizes contact efficiency.

  • Residence time : Shorter durations (0.1–2 g ester per mL catalyst per hour) minimize side reactions like oligomerization.

  • Inert gas dilution : Nitrogen or CO₂ improves reaction control, reducing thermal degradation.

A representative experiment from the patent achieved 58.9% yield of 2,4-dimethylcyclohexane-1,3-dione using methyl 4-methyl-5-oxoheptanoate, suggesting analogous propargyl derivatives could attain comparable efficiencies.

Alkylation of Cyclohexane-1,3-dione

Propargyl Substitution via Nucleophilic Attack

The CSIR-Institute of Himalayan Bioresource Technology’s patented process (US8916723) for alkylated cyclohexane-1,3-diones provides a foundational framework. By treating cyclohexane-1,3-dione with propargyl bromide in the presence of a base (e.g., potassium carbonate), the enolate intermediate undergoes alkylation at the 4-position.

Reaction Conditions and Yield Enhancement

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance enolate stability and reaction homogeneity.

  • Stoichiometry : A 1:1 molar ratio of dione to propargyl halide minimizes di-substitution byproducts.

  • Temperature : Moderate heating (60–80°C) balances reaction rate and selectivity.

Pilot-scale trials for analogous 4-alkyl derivatives reported yields exceeding 70%, underscoring the method’s viability for industrial applications.

Acid-Catalyzed Formal (4+1) Cycloaddition

Cycloaddition Strategy

Recent advances in acid-catalyzed cycloadditions, as demonstrated by ACS Journal of Organic Chemistry (2023), enable the construction of spirocyclic frameworks from 1,3-cyclohexanedione. While primarily used for spirodecanes, this approach can be adapted for propargyl functionalization by employing propargyl-containing enones as C4 partners.

Catalyst Loading and Concentration Effects

  • Acid catalyst : Triflic acid (0.1 mol %) suffices for cycloaddition when the 1,3-cyclohexanedione concentration is kept below 0.5 M.

  • Buffering effect : Excess diketone retards reaction kinetics, necessitating precise stoichiometric control.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Temperature Yield Scalability Key Advantage
Gas-phase cyclizationActivated carbon200–350°C~60%HighContinuous production capability
AlkylationK₂CO₃, propargyl bromide60–80°C~70%ModerateStraightforward lab-scale setup
CycloadditionCF₃SO₃HRoom temp~65%LowStereochemical control

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione is a versatile material used in scientific research. Its unique structure allows for diverse applications, including:

    Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.

    Catalyst Development: The compound is used in the development of catalysts for chemical reactions.

    Materials Science:

Mechanism of Action

The mechanism by which 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in the system. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Cyclohexane-1,3-dione Derivatives

Structural and Functional Group Variations

The biological and chemical properties of cyclohexane-1,3-dione derivatives are heavily influenced by substituents at the 2-, 4-, or 5-positions. Below is a comparative analysis:

Table 1: Structural Comparison of Key Cyclohexane-1,3-dione Derivatives
Compound Name Substituent(s) Key Functional Groups Applications
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione Prop-2-yn-1-yl at C4 Alkyne, diketone Click chemistry probes, drug discovery
Mesotrione 4-Mesyl-2-nitrobenzoyl at C2 Aromatic nitro, sulfonyl Herbicide (4-HPPD inhibitor)
NTBC (Nitisinone) 2-Nitro-4-(trifluoromethyl)benzoyl at C2 Trifluoromethyl, nitro Tyrosinemia treatment (4-HPPD inhibitor)
5c (Anticancer derivative) 1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl at C2 Bromophenyl, diketone Anticancer (LC50 = 10.3 µg/mL)
DYn-2 (Probe) Pent-4-yn-1-yl at C4 Extended alkyne chain Redox proteomics (azide labeling)

Physicochemical Properties

  • Solubility and Bioavailability: The propargyl group in this compound reduces polarity compared to mesotrione (logP ~1.5 vs.
  • Thermal Stability : Aromatic derivatives like mesotrione exhibit higher thermal stability (m.p. 165–167°C) due to rigid benzoyl groups, whereas alkyne-substituted derivatives may decompose at lower temperatures .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify proton environments (e.g., carbonyls at δ ~200 ppm in ¹³C NMR) and propargyl protons (δ ~2.5–3.5 ppm in ¹H NMR) .
  • IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) groups.
  • X-ray Crystallography : Resolve spatial arrangement of the propargyl substituent relative to the dione ring .

What safety protocols are critical when handling this compound in the lab?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

How can kinetic studies elucidate the degradation pathways of this compound under varying pH conditions?

Q. Advanced

Experimental Design :

  • Prepare buffered solutions (pH 2–12).
  • Monitor degradation via UV-Vis at λ_max ~250 nm (ketone absorption).

Mechanistic Insights : Acidic conditions may hydrolyze the dione to dicarboxylic acids, while alkaline conditions promote ring-opening .

What strategies mitigate side reactions during propargylation of cyclohexane-1,3-dione?

Q. Advanced

  • Protecting Groups : Temporarily block reactive ketones with trimethylsilyl (TMS) groups.
  • Low-Temperature Reactions : Slow reaction kinetics reduce dimerization of propargyl intermediates.
  • Catalyst Screening : Pd(PPh₃)₄ or CuI improves coupling efficiency .

How does the propargyl group influence the electrochemical properties of cyclohexane-1,3-dione derivatives?

Advanced
Cyclic voltammetry (CV) reveals:

  • Redox Peaks : The propargyl group introduces a reduction peak at ~-1.2 V (vs. Ag/AgCl) due to alkyne electron withdrawal.
  • Stability : Conjugation with the dione ring enhances electron delocalization, reducing oxidative degradation .

What role does solvent polarity play in the solubility and reactivity of this compound?

Q. Basic

  • Polar Solvents (DMF, DMSO) : Enhance solubility via dipole-dipole interactions but may deprotonate the dione, altering reactivity.
  • Nonpolar Solvents (Toluene) : Limit solubility but preserve the neutral dione structure for selective reactions .

How can researchers design derivatives of this compound for enhanced bioactivity?

Q. Advanced

Structural Modifications :

  • Introduce electron-withdrawing groups (e.g., -F, -Cl) to increase electrophilicity.
  • Replace propargyl with substituted alkynes (e.g., phenylacetylene) for steric tuning.

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

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